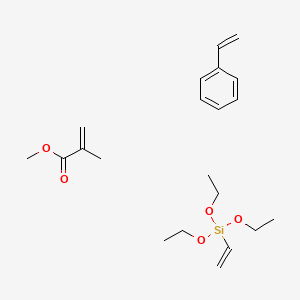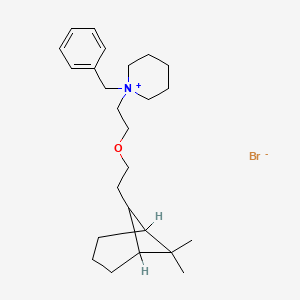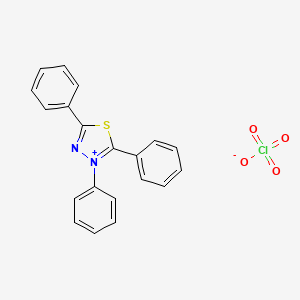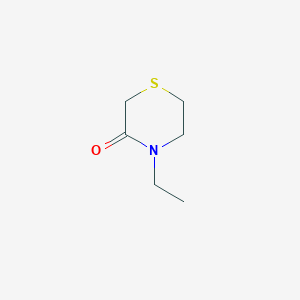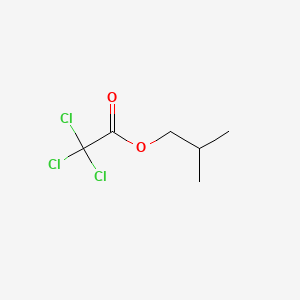
N-Hydroxy-4-methyl-N-(3-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-4-methyl-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzamide, characterized by the presence of hydroxy and methyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-methyl-N-(3-methylphenyl)benzamide typically involves the acylation of 3-methylphenylamine with 4-methylbenzoyl chloride, followed by the introduction of a hydroxy group. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like acetonitrile and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis methods using microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-4-methyl-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-4-methyl-N-(3-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N-Hydroxy-4-methyl-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Hydroxy-3-methylphenyl)-3-methoxybenzamide: Similar structure with a methoxy group instead of a hydroxy group.
N-(3-Hydroxy-4-methylphenyl)benzamide: Similar structure with the hydroxy and methyl groups in different positions.
N-(4-Methylphenyl)-3-(trifluoromethyl)benzamide: Contains a trifluoromethyl group instead of a hydroxy group.
Uniqueness
N-Hydroxy-4-methyl-N-(3-methylphenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
33284-35-4 |
|---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
N-hydroxy-4-methyl-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)15(17)16(18)14-5-3-4-12(2)10-14/h3-10,18H,1-2H3 |
InChI-Schlüssel |
DQJDENIUNDLKNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=CC(=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


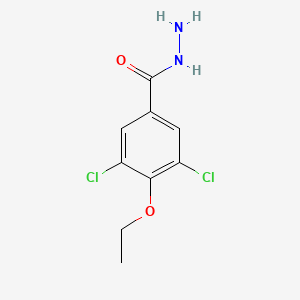
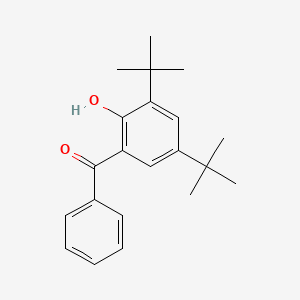
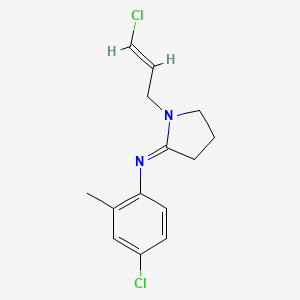
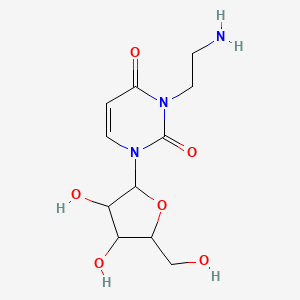
![Benzene, [(phenylmethyl)telluro]-](/img/structure/B14688001.png)
![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)

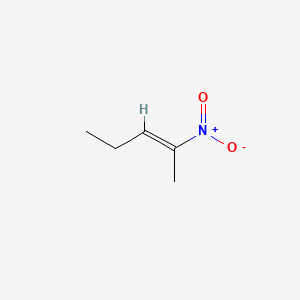
![10-Methoxynaphtho[2,1-b][1,5]naphthyridine](/img/structure/B14688027.png)
